1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione
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Overview
Description
1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 1,8-dihydroxy-3-methyl-9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthracene derivative used in similar applications.
1,8-Dihydroxyanthraquinone: Known for its use in dye synthesis and biological activities.
2-Methyl-4,5-dihydroxy-3-phenylethinyl-anthrachinon: Another derivative with similar structural features.
Uniqueness
1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Properties
CAS No. |
60714-44-5 |
---|---|
Molecular Formula |
C23H14O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methyl-2-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H14O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,1H3 |
InChI Key |
BAUFEYWEWWORDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C#CC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
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